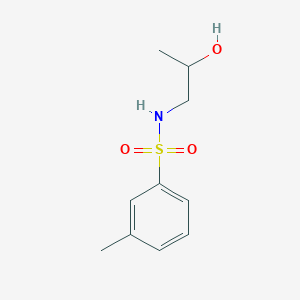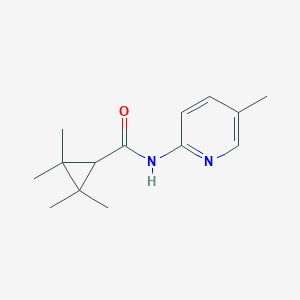![molecular formula C13H12INOS B263525 2-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263525.png)
2-iodo-N-[2-(2-thienyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N-[2-(2-thienyl)ethyl]benzamide, also known as ITB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ITB is a member of the benzamide family of compounds and is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-iodo-N-[2-(2-thienyl)ethyl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in cancer cells and bacteria. It has also been found to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects
2-iodo-N-[2-(2-thienyl)ethyl]benzamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 2-iodo-N-[2-(2-thienyl)ethyl]benzamide has also been found to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-iodo-N-[2-(2-thienyl)ethyl]benzamide for lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and developing new cancer therapies. However, one limitation of 2-iodo-N-[2-(2-thienyl)ethyl]benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for research on 2-iodo-N-[2-(2-thienyl)ethyl]benzamide. One area of interest is the development of new cancer therapies based on 2-iodo-N-[2-(2-thienyl)ethyl]benzamide and other benzamide compounds. Another area of interest is the development of new antibiotics based on 2-iodo-N-[2-(2-thienyl)ethyl]benzamide's antibacterial and antifungal properties. Additionally, further research is needed to fully understand the mechanism of action of 2-iodo-N-[2-(2-thienyl)ethyl]benzamide and its potential applications in other areas of medicine.
Synthesis Methods
The synthesis of 2-iodo-N-[2-(2-thienyl)ethyl]benzamide involves the reaction of 2-iodoaniline with 2-thienylethylamine in the presence of phosphorus oxychloride and dimethylformamide. The resulting intermediate is then reacted with benzoyl chloride to yield 2-iodo-N-[2-(2-thienyl)ethyl]benzamide.
Scientific Research Applications
2-iodo-N-[2-(2-thienyl)ethyl]benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have potent anticancer activity, with studies showing that it can induce apoptosis in cancer cells. 2-iodo-N-[2-(2-thienyl)ethyl]benzamide has also been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
properties
Product Name |
2-iodo-N-[2-(2-thienyl)ethyl]benzamide |
|---|---|
Molecular Formula |
C13H12INOS |
Molecular Weight |
357.21 g/mol |
IUPAC Name |
2-iodo-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H12INOS/c14-12-6-2-1-5-11(12)13(16)15-8-7-10-4-3-9-17-10/h1-6,9H,7-8H2,(H,15,16) |
InChI Key |
ODCSJMHHJFWKAD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=CS2)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=CS2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)
![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)

![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)





![4-cyano-N-[2-(2-hydroxyethoxy)ethyl]benzenesulfonamide](/img/structure/B263497.png)
